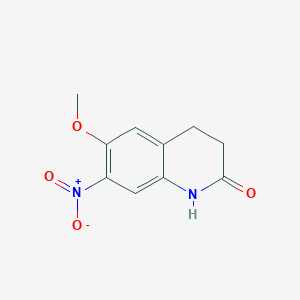

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group into the quinoline ring.

Methoxylation: Introduction of the methoxy group.

Cyclization: Formation of the dihydroquinolinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Structure and Composition

The chemical structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O4

- Molecular Weight : 218.20 g/mol

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives. Notably, quinoline derivatives have demonstrated a range of biological activities, including:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cells. For instance, studies have shown that modifications of quinoline derivatives can lead to potent inhibitors of tumor cell growth .

Biological Assays

The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular processes. Its ability to interact with various molecular targets makes it a valuable tool in biological research.

Industrial Applications

In addition to its medicinal applications, this compound may find uses in industrial settings for developing dyes and pigments due to its unique chemical properties .

Case Studies

- Antitumor Activity : In a study evaluating new tubulin-polymerization inhibitors, derivatives similar to this compound exhibited significant cytotoxicity against human tumor cells with GI50 values in the nanomolar range . This suggests that structural modifications can enhance anticancer properties.

- Enzyme Inhibition : Another study highlighted the potential for quinoline derivatives to inhibit specific receptor tyrosine kinases involved in cancer progression . The unique structure of this compound may provide insights into designing selective inhibitors.

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro and methoxy groups may influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-methoxyquinoline: Lacks the nitro group.

7-nitroquinoline: Lacks the methoxy group.

3,4-dihydroquinolin-2(1H)-one: Lacks both the methoxy and nitro groups.

Uniqueness

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_10H_10N_2O_3

- Molecular Weight : 206.20 g/mol

- Melting Point : Approximately 190 °C

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study reported that the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The IC50 values ranged from 1 to 5 µM, indicating potent cytotoxic effects .

The mechanism underlying the anticancer activity involves:

- Microtubule Disruption : The compound has been shown to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase. This disruption is critical for cancer cell proliferation and survival .

- Apoptosis Induction : Studies utilizing flow cytometry and Western blotting techniques revealed that treatment with this compound activates apoptotic pathways, evidenced by increased levels of active caspase proteins and alterations in Bcl-xL/Bcl-2 ratios .

Case Studies

- Study on Antitumor Activity : In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition without severe toxicity at therapeutic doses. The tumor inhibitory rate was reported at approximately 51% when administered at a dose of 4 mg/kg .

- Structure–Activity Relationship (SAR) : A series of derivatives were synthesized to explore the SAR of quinoline-based compounds. The findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity and selectivity against cancer cells while minimizing effects on normal cells .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Low MIC values | Inhibition of bacterial growth |

| Anticancer | MCF7, H460 cells | 1 - 5 µM | Microtubule disruption, apoptosis |

| Apoptosis Induction | Cancer cell lines | Increased caspase activity | Activation of apoptotic pathways |

Propriétés

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHQOJGLMDXOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.